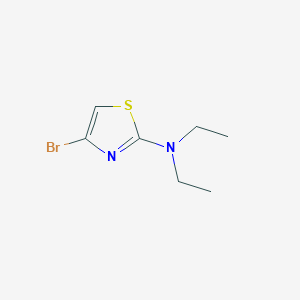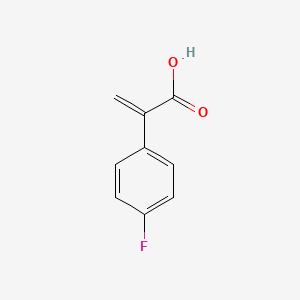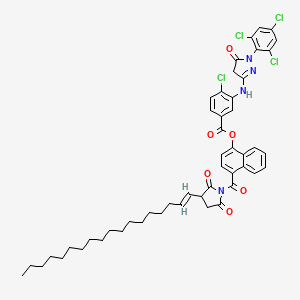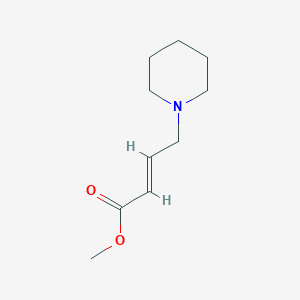
Acridine, 6,9-dichloro-2-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 6,9-dichloro-2-ethoxy- is a chemical compound with the molecular formula C15H11Cl2NO. It is a derivative of acridine, a heterocyclic organic compound that is widely used in various scientific fields. The presence of chlorine and ethoxy groups in its structure makes it unique and potentially useful for different applications.
Preparation Methods
The synthesis of Acridine, 6,9-dichloro-2-ethoxy- typically involves the reaction of 6,9-dichloroacridine with ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the substitution of the hydrogen atom with an ethoxy group. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Acridine, 6,9-dichloro-2-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acridine, 6,9-dichloro-2-ethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acridine, 6,9-dichloro-2-ethoxy- involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and affecting cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. The molecular targets include DNA and related enzymes involved in replication and repair pathways.
Comparison with Similar Compounds
Acridine, 6,9-dichloro-2-ethoxy- can be compared with other acridine derivatives such as:
Proflavine: Known for its antibacterial properties.
Ethacridine: Used as an antiseptic.
Amsacrine: An anticancer agent. The uniqueness of Acridine, 6,9-dichloro-2-ethoxy- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Properties
Molecular Formula |
C15H11Cl2NO |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
6,9-dichloro-2-ethoxyacridine |
InChI |
InChI=1S/C15H11Cl2NO/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3 |
InChI Key |
LOQQMMZVYOOOSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)
![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)





![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)

